Sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
Sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
Brand Name:
Vulcanchem
CAS No.:
159002-33-2
VCID:
VC0120823
InChI:
InChI=1S/C20H28N4O15P2.Na/c1-9-5-23(19(28)21-17(9)26)15-3-11(25)13(37-15)7-36-41(33,34)39-12-4-16(38-14(12)8-35-40(30,31)32)24-6-10(2)18(27)22-20(24)29;/h5-6,11-16,25H,3-4,7-8H2,1-2H3,(H,33,34)(H,21,26,28)(H,22,27,29)(H2,30,31,32);/q;+1/p-1/t11-,12-,13+,14+,15+,16+;/m0./s1
SMILES:
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)[O-])N4C=C(C(=O)NC4=O)C)O.[Na+]
Molecular Formula:
C20H27N4NaO15P2
Molecular Weight:
648.4 g/mol
Sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
CAS No.: 159002-33-2
Main Products
VCID: VC0120823
Molecular Formula: C20H27N4NaO15P2
Molecular Weight: 648.4 g/mol
CAS No. | 159002-33-2 |
---|---|
Product Name | Sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
Molecular Formula | C20H27N4NaO15P2 |
Molecular Weight | 648.4 g/mol |
IUPAC Name | sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
Standard InChI | InChI=1S/C20H28N4O15P2.Na/c1-9-5-23(19(28)21-17(9)26)15-3-11(25)13(37-15)7-36-41(33,34)39-12-4-16(38-14(12)8-35-40(30,31)32)24-6-10(2)18(27)22-20(24)29;/h5-6,11-16,25H,3-4,7-8H2,1-2H3,(H,33,34)(H,21,26,28)(H,22,27,29)(H2,30,31,32);/q;+1/p-1/t11-,12-,13+,14+,15+,16+;/m0./s1 |
Standard InChIKey | DHARCCXVEUOMEO-JQQQFMHGSA-M |
Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)[O-])N4C=C(C(=O)NC4=O)C)O.[Na+] |
SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)[O-])N4C=C(C(=O)NC4=O)C)O.[Na+] |
Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)[O-])N4C=C(C(=O)NC4=O)C)O.[Na+] |
PubChem Compound | 23702144 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume